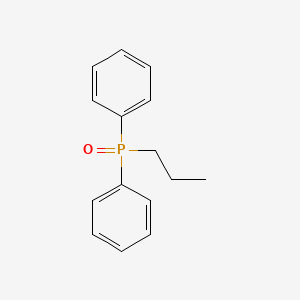
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-5-ethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is a synthetic nucleoside analog. It is characterized by the presence of two 4-methylbenzoyl groups attached to the 3’ and 5’ hydroxyl groups of the deoxyribose sugar, and an ethyl group attached to the 5-position of the uracil base. This compound is often used in biochemical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine typically involves the protection of the hydroxyl groups of the deoxyribose sugar with 4-methylbenzoyl groupsThe reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and reagents such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Aplicaciones Científicas De Investigación
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)adenosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)inosine
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is unique due to the presence of the ethyl group at the 5-position of the uracil base, which is not commonly found in other similar compounds. This structural feature can influence its biological activity and make it a valuable tool in research .
Propiedades
Fórmula molecular |
C27H28N2O7 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-18-14-29(27(33)28-24(18)30)23-13-21(36-26(32)20-11-7-17(3)8-12-20)22(35-23)15-34-25(31)19-9-5-16(2)6-10-19/h5-12,14,21-23H,4,13,15H2,1-3H3,(H,28,30,33)/t21-,22+,23+/m0/s1 |
Clave InChI |
UWDDSNIBAOYUNV-YTFSRNRJSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


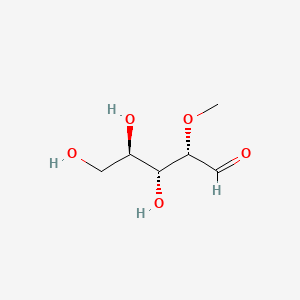


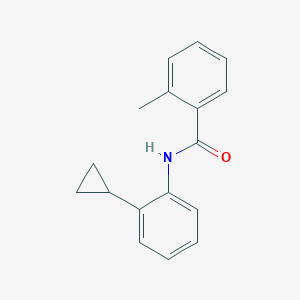

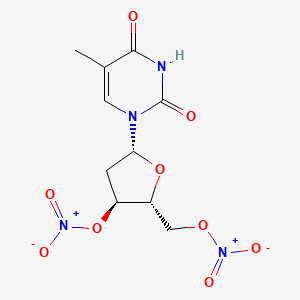
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)


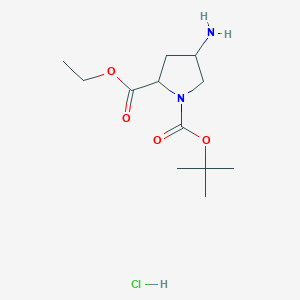
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
